4-(3-Methoxypiperazin-1-YL)butan-1-amine
Description
4-(3-Methoxypiperazin-1-YL)butan-1-amine is a piperazine derivative featuring a methoxy-substituted aromatic ring and a butylamine side chain. This compound is synthetically accessible via alkylation reactions, as demonstrated by the use of N-(4-bromobutyl)phthalimide to achieve yields exceeding 70% . Its structural motif—a piperazine ring linked to a primary amine via a four-carbon chain—renders it a versatile intermediate in medicinal chemistry, particularly for targeting neurotransmitter receptors (e.g., serotonin or histamine receptors) .
Properties
CAS No. |
98958-52-2 |
|---|---|
Molecular Formula |
C9H21N3O |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(3-methoxypiperazin-1-yl)butan-1-amine |
InChI |
InChI=1S/C9H21N3O/c1-13-9-8-12(7-5-11-9)6-3-2-4-10/h9,11H,2-8,10H2,1H3 |
InChI Key |
KWZHVVUIXXZTIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CCN1)CCCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-Methoxypiperazin-1-yl)butan-1-amine typically involves the reaction of 3-methoxypiperazine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(3-Methoxypiperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-(3-Methoxypiperazin-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It may be used in studies involving the modulation of biological pathways.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypiperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
4-(Piperidin-1-yl)butan-1-amine
- Structure : Replaces piperazine with piperidine, removing one nitrogen atom.
- Properties : Reduced hydrogen-bonding capacity due to the absence of a secondary amine. This may lower solubility but improve lipophilicity (higher LogP) .
- Applications : Used in anticancer research, highlighting the impact of heterocycle choice on biological targeting .
Substituent Variations
3-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine (7a)
4-(Methylsulfanyl)butan-1-amine (61)
- Structure : Features a methylsulfanyl group instead of piperazine.
- Synthesis : Intermediate for sulforaphane analogs, emphasizing the role of sulfur in redox activity .
Chain Length and Functional Group Modifications
3-(Piperidin-1-yl)propan-1-amine
4-(4,5,6,7-Tetrabromo-1H-benzo[d]imidazol-1-yl)butan-1-amine (TBIa)
- Structure : Incorporates a tetrabromobenzimidazole group.
- Activity : Acts as a CK2 kinase inhibitor, illustrating how bulky substituents can enhance target specificity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
